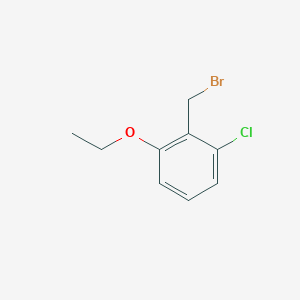

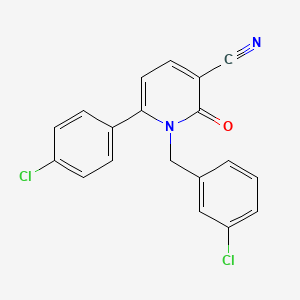

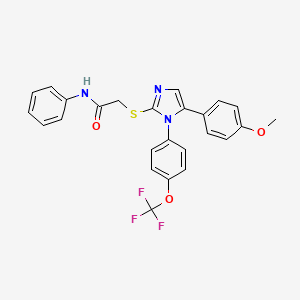

![molecular formula C7H10O2 B2575536 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 15143-62-1](/img/structure/B2575536.png)

4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through various methods. One common approach involves the reaction of suitable precursors, such as ketones or aldehydes, with cyclic ethers under specific conditions. For instance, treatment of a precursor with potassium tert-butoxide in anhydrous THF can yield the desired compound .

Molecular Structure Analysis

The molecular structure of This compound is characterized by its bicyclic framework. The oxygen atom bridges the two carbon atoms in the six-membered ring. The two methyl groups are attached to the 4-position of the ring. The compound’s InChI code is: 1S/C7H10O2/c1-7(2)5-3-4(5)6(8)9-7/h4-5H,3H2,1-2H3 .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Synthetic Method Development

Researchers have developed new synthetic methods for similar compounds like 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. These methods contribute to the efficient production of these compounds, which can be used in various chemical syntheses and industrial applications (Mechehoud et al., 2018).

2. Conformational and Bonding Analysis

Studies have investigated the conformational and bonding properties of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, providing insights into the structural and chemical properties of these compounds. Such analyses are crucial for understanding their reactivity and potential applications in chemistry (Vishnevskiy et al., 2015).

3. Reaction Mechanisms and Product Formation

The reaction of 1,3-Thiazole-5(4H)-thiones with similar epoxides like 1,2-epoxycycloalkanes has been studied, leading to the formation of spirocyclic 1,3-oxathiolanes. Understanding these reactions contributes to synthetic chemistry, especially in designing novel compounds with specific properties (Blagoev et al., 1999).

4. Synthesis of Derivatives

Research on the synthesis of cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one and related compounds highlights the diversity of derivatives that can be synthesized from this chemical structure. Such derivatives have potential applications in various fields of chemistry and materials science (Gagnon & Zajac, 1996).

5. Intermediate in Pyrethroid Synthesis

4α-Hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2-one is an intermediate in the synthesis of effective pyrethroids. Pyrethroids are a class of man-made pesticides similar to the natural pesticide pyrethrin, produced by the flowers of chrysanthemums. The study of such intermediates is vital for the development of new and more effective pesticides (Kislitsin et al., 2000).

6. Cytotoxicity Studies

Research on the synthesis and structure-activity relationship studies of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane, which are structurally similar to 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, provides insights into the development of potential therapeutic agents (Anderson & Dewey, 1977).

7. Organo-selenium Induced Cyclization

The use of organo-selenium reagents in the cyclization of similar compounds like 2-(arylmethylene)cyclopropylaldehyde demonstrates the diversity of chemical reactions that these compounds can undergo. Such research is essential for expanding the toolkit of synthetic chemistry (Miao & Huang, 2009).

properties

IUPAC Name |

4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2)5-3-4(5)6(8)9-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRDDKYNFBJOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC2C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

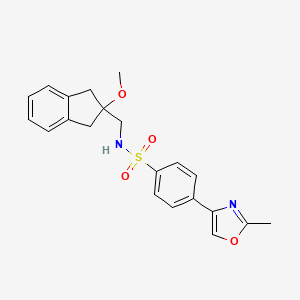

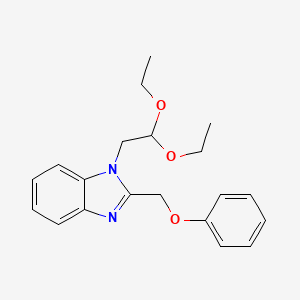

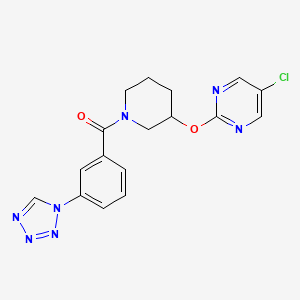

![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575454.png)

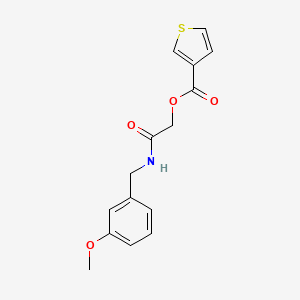

![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)